PI3K Potency Advantage Over a Close Structural Analog (Compound 9) from the Same Patent Series
In the identical PI3K lipid‑phosphorylation assay described in US9073940, N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (BDBM170012) exhibits an IC50 of 14 nM, whereas a closely related analog differing in the N‑heterocycle region (compound 9, BDBM169660) shows an IC50 of 1 320 nM [1][2]. This represents an ~94‑fold improvement in target potency conferred solely by the specific substitution pattern of the thiophen‑ylmethyl‑piperidine benzamide scaffold.
| Evidence Dimension | PI3K enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Compound 9 (US9073940, 9; BDBM169660) – IC50 = 1 320 nM |
| Quantified Difference | ~94‑fold more potent |
| Conditions | Inhibition of PI3K‑induced lipid phosphorylation; assay described in US9073940, BindingDB entry 7042. |
Why This Matters
For end‑users sourcing a PI3K inhibitor tool compound, selecting 954022-76-5 instead of an analog like compound 9 eliminates the need to use >90‑fold higher concentrations to achieve equivalent target engagement, directly reducing off‑target risk and compound consumption per experiment.
- [1] BindingDB entry BDBM170012 (US9073940, 364). IC50 = 14 nM. PI3K lipid phosphorylation assay. View Source
- [2] BindingDB entry BDBM169660 (US9073940, 9). IC50 = 1.32×10³ nM. Same assay protocol. View Source
